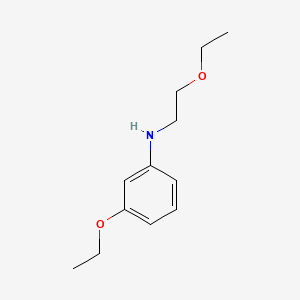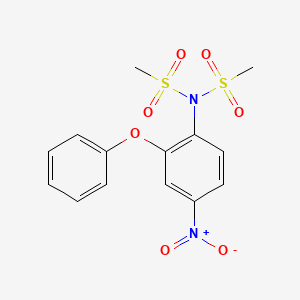
N-(3-Methanethiosulfonylpropyl) Phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Methanethiosulfonylpropyl) Phenothiazine is a chemical compound with the molecular formula C16H17NO2S3 and a molecular weight of 351.51 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structural properties, which make it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methanethiosulfonylpropyl) Phenothiazine typically involves the reaction of phenothiazine with a methanethiosulfonylpropyl group under controlled conditions. The specific reaction conditions, including temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and cost-effectiveness. Safety measures are also crucial during industrial production to handle the chemicals and reactions involved .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Methanethiosulfonylpropyl) Phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can participate in substitution reactions, where the methanethiosulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
N-(3-Methanethiosulfonylpropyl) Phenothiazine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer effects.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Methanethiosulfonylpropyl) Phenothiazine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound, known for its versatile chemical properties.
N-(2-Methanethiosulfonylpropyl) Phenothiazine: A similar compound with a different substitution pattern.
N-(4-Methanethiosulfonylpropyl) Phenothiazine: Another variant with a different substitution position.
Uniqueness
N-(3-Methanethiosulfonylpropyl) Phenothiazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in various scientific research applications .
Propriétés
IUPAC Name |
10-(3-methylsulfanylsulfonylpropyl)phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S3/c1-20-22(18,19)12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGFKUYZOBPXIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSS(=O)(=O)CCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)











